molecular formula C8H6N2O2 B2517513 6-Cyano-4-methylpyridine-3-carboxylic acid CAS No. 1806297-91-5

6-Cyano-4-methylpyridine-3-carboxylic acid

Cat. No.: B2517513
CAS No.: 1806297-91-5
M. Wt: 162.148
InChI Key: VJFSTKYDJLNHDK-UHFFFAOYSA-N
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Description

6-Cyano-4-methylpyridine-3-carboxylic acid, also known as 6-cyano-4-methylnicotinic acid, is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-methylpyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methylpyridine, which is commercially available.

    Nitration: The methyl group on the pyridine ring is nitrated using a nitrating agent such as nitric acid (HNO3) to introduce a nitro group (-NO2).

    Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Diazotization and Cyanation: The amino group is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, which is then reacted with copper(I) cyanide (CuCN) to introduce the cyano group.

    Oxidation: The methyl group is oxidized to a carboxylic acid group using an oxidizing agent such as potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of pyridine derivatives with additional functional groups.

    Reduction: Formation of 6-amino-4-methylpyridine-3-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Cyano-4-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-methylpyridine-2-carboxylic acid
  • 5-Cyano-4-methylpyridine-3-carboxylic acid
  • 6-Cyano-2-methylpyridine-3-carboxylic acid

Uniqueness

6-Cyano-4-methylpyridine-3-carboxylic acid is unique due to the specific positioning of the cyano and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

6-Cyano-4-methylpyridine-3-carboxylic acid, also referred to as 6-cyano-4-methylnicotinic acid, is a heterocyclic compound with the molecular formula C8H6N2O2C_8H_6N_2O_2 and a molecular weight of 162.15 g/mol. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. The following sections will explore the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme functions and influence cellular processes:

  • Enzyme Interaction : The compound may bind to enzymes or receptors, altering their activity and thereby affecting metabolic pathways.
  • Suzuki–Miyaura Coupling Reactions : It participates in carbon-carbon bond formation, which can lead to the synthesis of more complex organic molecules that may exhibit biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal25 µg/mL
Staphylococcus aureusBactericidal30 µg/mL
Candida albicansFungicidal20 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)1.7Significant growth inhibition
A375 (melanoma)0.87High cytotoxicity
HCT116 (colon cancer)0.55Strong antiproliferative effect

The mechanism of action in cancer cells may involve the inhibition of specific kinases or pathways critical for tumor growth and survival .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various microbial strains showed that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use in treating bacterial infections. The study utilized standard broth microdilution methods to determine MIC values, confirming its bactericidal properties .
  • Cytotoxicity Assessment :
    In a series of assays evaluating the cytotoxic effects on human cancer cell lines, this compound was found to induce apoptosis in HeLa cells at concentrations as low as 1.7 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, indicative of apoptotic activity .

Properties

IUPAC Name

6-cyano-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFSTKYDJLNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806297-91-5
Record name 6-cyano-4-methylpyridine-3-carboxylic acid
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